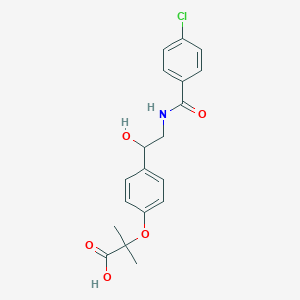
Hydroxy Bezafibrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Bezafibrate is an impurity of Bezafibrate . Bezafibrate is a lipid-lowering fibrate used in the management of primary and secondary hyperlipidaemia . It decreases low-density lipoproteins and increases high-density lipoproteins .
Molecular Structure Analysis
Bezafibrate contains 46 bonds in total, including 26 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group, and 1 aromatic ether .
Chemical Reactions Analysis
Bezafibrate degradation in UV/chlorine process has been studied. The observed rate constants of Bezafibrate degradation increased linearly in a wide chlorine dosage from 0.1 to 1.0 mM, implying that ClO• generated from the reactions of chlorine with HO• and Cl• could react with Bezafibrate rapidly . The competition kinetics method has been validated by taking Bezafibrate as an example compound .
Physical And Chemical Properties Analysis
Bezafibrate has 4 hydrogen bond acceptors, 2 hydrogen bond donors, 8 rotatable bonds, a topological polar surface area of 75.63, a molecular weight of 361.11, and an XLogP of 3.85 .
Applications De Recherche Scientifique
1. Environmental Impact and Degradation
Hydroxy Bezafibrate (BZF), as a lipid regulator used for hyperlipidaemia treatment, is often released into the environment unmetabolized, posing potential toxic effects to aquatic organisms. Research demonstrates that ozonation is an efficient method for degrading BZF. This process involves both hydroxylation of the aromatic ring and the attack of ozone on the unchlorinated aromatic ring, leading to the abatement of BZF while improving the biodegradability and reducing the toxicity of waters containing BZF (Dantas et al., 2007).
2. Synthesis and Production
The synthesis process of Bezafibrate, a phenyloxycarboxylic acid medicine, involves steps like acylation, condensation, pulping, and refinement. The synthesis from hydroxy benzaldehyde and other chemicals requires precise control of reaction conditions. This research provides insights into the manufacturing processes and the importance of maintaining specific reaction conditions for the production of Bezafibrate (Chen Ya-ping, 2007).
3. Influence on Hepatic Cholesterol Metabolism
Bezafibrate has shown effects on hepatic cholesterol metabolism in both rats and humans. It was observed that Bezafibrate treatment suppresses the activities of key enzymes in cholesterol metabolism in rats. However, in humans, some activities like HMG-CoA reductase were increased, potentially indicating a compensatory effect in response to the inhibition of other enzymes in cholesterol synthesis (Ståhlberg et al., 2005).
4. Interaction with Hemoglobin
A novel aspect of Bezafibrate's interaction is its role as an allosteric effector of hemoglobin. Research has revealed a new allosteric binding site in R-state hemoglobin for Bezafibrate, which lies near the surface of the E-helix of each α subunit. This interaction offers insights into the allosteric mechanism of Bezafibrate and its potential effects on oxygen equilibrium in hemoglobin (Shibayama et al., 2002).
5. Potential in Mitochondrial Disease Treatment
Bezafibrate has been studied for its potential in treating mitochondrial diseases. Inducing mitochondrial biogenesis with Bezafibrate improved mitochondrial function in animal models, and a study in human patients with mitochondrial myopathy showed reductions in complex IV-immunodeficient muscle fibers and improved cardiac function. However, the study also raised concerns about long-term effects due to altered metabolomic signatures (Steele et al., 2020).
Mécanisme D'action
Bezafibrate is an antilipemic agent that lowers cholesterol and triglycerides. It decreases low-density lipoproteins and increases high-density lipoproteins . Bezafibrate treatment decreases the serum concentrations of cholesterol and triglycerides and is most efficient in reducing levels of very low-density lipoprotein (VLDL), particularly in hypertriglyceridemic patients .
Safety and Hazards
Orientations Futures
Bezafibrate has shown potential benefits in patients with primary biliary cholangitis (PBC) who had an inadequate response to ursodeoxycholic acid alone . It has also been used to slow disease progression in patients with PBC . Bezafibrate improves insulin sensitivity and metabolic flexibility in STZ-Induced Diabetic Mice . It also reduces the damage, activation, and mechanical properties of lung fibroblast cells induced by hydrogen peroxide .
Propriétés
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-19(2,18(24)25)26-15-9-5-12(6-10-15)16(22)11-21-17(23)13-3-7-14(20)8-4-13/h3-10,16,22H,11H2,1-2H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKJWQIHRRCBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Bezafibrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

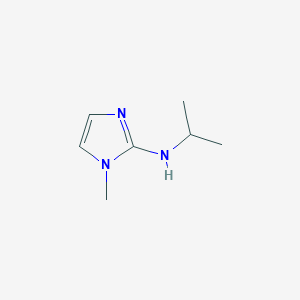
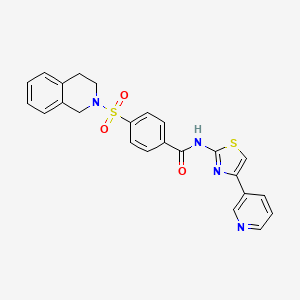



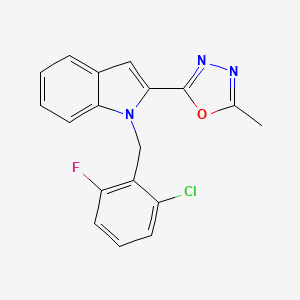
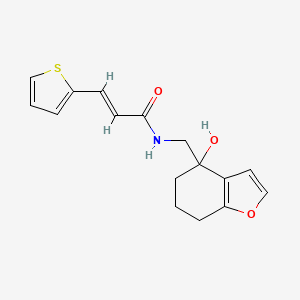


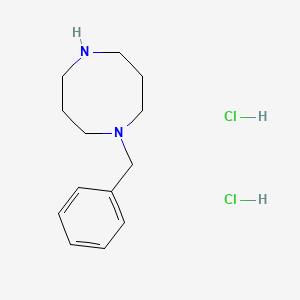
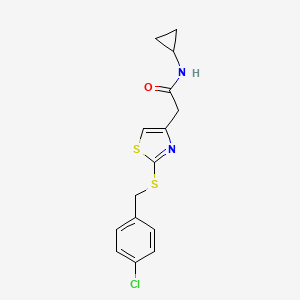
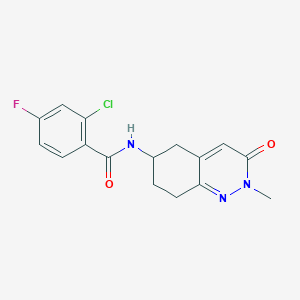
![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)
![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)